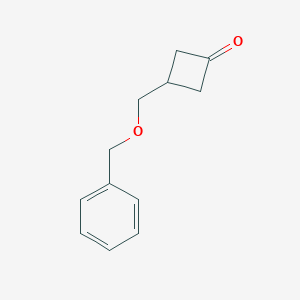

3-((Benzyloxy)methyl)cyclobutanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(phenylmethoxymethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBBBGYOVFMVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473740 | |

| Record name | 3-((Benzyloxy)methyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172324-67-3 | |

| Record name | 3-((Benzyloxy)methyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((benzyloxy)methyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in the development of various pharmaceutical compounds. This document details the most robust and well-documented synthetic pathway, including step-by-step experimental protocols and quantitative data. Alternative synthetic strategies are also discussed.

Core Synthesis Pathway: Multi-step Synthesis from 3-Dibromo-2,2-dimethoxypropane

This primary route involves a four-step process starting from commercially available materials. It is a reliable method with high overall yield.

Logical Workflow of the Core Synthesis Pathway

Caption: Four-step synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the primary synthesis pathway.

| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) |

| 1 | Nucleophilic Substitution | 3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | Sodium hydride, DMF | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 90[1] |

| 2 | Deprotection & Hydrolysis | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Hydrochloric acid | 3-Oxocyclobutanecarboxylic acid | 70[2] |

| 3 | Hunsdiecker Reaction | 3-Oxocyclobutanecarboxylic acid | Silver oxide, Bromine | 3-Bromocyclobutanone | 97[3] |

| 4 | Nucleophilic Substitution | 3-Bromocyclobutanone, Benzyl alcohol | Sodium hydride, THF | This compound | 96[1] |

Detailed Experimental Protocols

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (I)

This step involves a nucleophilic substitution reaction to form the cyclobutane ring.

-

Materials:

-

3-Dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol)

-

Diisopropyl malonate (37.6 g, 0.2 mol)

-

Sodium hydride (8.8 g, 0.22 mol)

-

N,N-Dimethylformamide (DMF) (75 mL)

-

Ammonium chloride solution (saturated)

-

n-Hexane

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Slowly add diisopropyl malonate to a solution of sodium hydride in DMF, ensuring the temperature remains below 70 °C.

-

Add 3-dibromo-2,2-dimethoxypropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours.[1]

-

After completion, cool the reaction and quench with saturated ammonium chloride solution.

-

Extract the product with n-hexane.

-

Wash the organic layer with water and sodium bicarbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield Compound I.[1]

-

-

Yield: 26 g (90%)[1]

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic acid (II)

This step involves the deprotection of the ketal and hydrolysis of the esters.

-

Materials:

-

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (I) (from Step 1)

-

Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

To the product from the previous step (295 kg scale example), add water (450 kg) and concentrated hydrochloric acid (450 kg) with stirring.

-

Heat the mixture to 75-80 °C and maintain for 32 hours.

-

Increase the temperature to 102-106 °C and maintain for 120 hours.

-

After the reaction, evaporate one-third of the solvent.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate to give the crude product.

-

Recrystallize from dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid (II).

-

-

Yield: A similar procedure using the diethyl ester yielded 70% of the product.[2]

Step 3: Synthesis of 3-Bromocyclobutanone (III)

This is a Hunsdiecker reaction for the bromination and decarboxylation of the carboxylic acid.

-

Materials:

-

3-Oxocyclobutanecarboxylic acid (II) (10.1 g, 88 mmol)

-

Silver oxide (23.1 g, 0.1 mol)

-

Anhydrous magnesium sulfate (10.5 g, 88 mmol)

-

Bromine (17 g, 0.1 mol)

-

Dichloromethane (DCM) (140 mL)

-

-

Procedure:

-

Dissolve 3-oxocyclobutanecarboxylic acid (II) in DCM (100 mL).

-

Add anhydrous magnesium sulfate and silver oxide.

-

Heat the mixture to reflux.

-

Add a solution of bromine in DCM (40 mL).

-

Continue to reflux for 3 hours.[3]

-

Cool the reaction to room temperature and filter.

-

Rinse the filter cake with DCM.

-

Concentrate the filtrate to obtain 3-bromocyclobutanone (III) as a light yellow oil.[3]

-

-

Yield: 12.7 g (97%)[3]

Step 4: Synthesis of this compound (IV)

The final step is a nucleophilic substitution of the bromide with benzyl alcohol.

-

Materials:

-

3-Bromocyclobutanone (III) (12.7 g, 85 mmol)

-

Benzyl alcohol (14 g, 0.13 mol)

-

Sodium hydride (4 g, 0.1 mol)

-

Tetrahydrofuran (THF) (200 mL)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve benzyl alcohol in THF (100 mL) and cool to 0 °C.

-

Add sodium hydride and bubble nitrogen through the solution until gas evolution ceases.

-

Slowly add a solution of 3-bromocyclobutanone (III) in THF (100 mL) dropwise.

-

After the addition is complete, raise the temperature to 45 °C and react for 8 hours.[1]

-

Cool the reaction to 0 °C and add saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain this compound (IV).[1]

-

-

Yield: 14.4 g (96%)[1]

Alternative Synthetic Routes

Two other synthetic routes have been reported, although detailed experimental protocols are less available in the reviewed literature.

Route 2: From Benzyl Vinyl Ether and Trichloroacetyl Chloride

This route involves a [2+2] cycloaddition followed by dechlorination.

-

Reaction Scheme:

-

Benzyl vinyl ether reacts with trichloroacetyl chloride in the presence of a zinc-copper couple.

-

The resulting dichlorocyclobutanone intermediate is dechlorinated using zinc powder to yield the final product.[1]

-

Route 3: From Epibromohydrin and Benzyl Bromide

This is a more complex route involving the formation of a dibromo intermediate.

-

Reaction Scheme:

-

Epibromohydrin (referred to as bromomethyl propylene oxide) reacts with benzyl bromide in the presence of mercuric chloride to form 2-benzyloxy-1,3-dibromopropane.

-

This intermediate then reacts with methylthiomethyl sulfoxide in the presence of butyl lithium.

-

The final product is obtained after oxidation with perchloric acid.[1]

-

Conclusion

The synthesis of this compound is most reliably achieved through the four-step pathway starting from 3-dibromo-2,2-dimethoxypropane. This route offers high yields at each step and utilizes readily available reagents. The alternative routes may offer more direct pathways but require further investigation to establish detailed and optimized experimental protocols. This guide provides the necessary information for the successful synthesis and further application of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in organic synthesis and pharmaceutical development.

Core Chemical Properties

This compound is an organic compound featuring a four-membered cyclobutanone ring.[1] The presence of a benzyloxy group provides a site for further functionalization, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [2][3][4] |

| Molecular Weight | 190.24 g/mol | [2][3][4] |

| CAS Number | 172324-67-3 | [2][4][5] |

| IUPAC Name | 3-(phenylmethoxymethyl)cyclobutan-1-one | [2] |

| Density | 1.105 g/cm³ (Predicted) | [6][7] |

| Boiling Point | 295.1 °C at 760 mmHg (Predicted) | [6][7] |

| Flash Point | 127.7 °C | [6] |

| Refractive Index | 1.541 | [6] |

| LogP | 2.18230 | [6] |

| Polar Surface Area | 26.3 Ų | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectrum available | |

| InChI | InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| SMILES | O=C1CC(COCC2=CC=CC=C2)C1 | [8][9] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One patented method involves a multi-step process starting from 1,3-dibromo-2,2-dimethoxypropane and diethyl malonate. This highlights its accessibility for laboratory and potential industrial-scale production.

The reactivity of this compound is dominated by its ketone functional group, which readily undergoes nucleophilic addition reactions.[1] A key reaction is its reduction to the corresponding alcohol, cis-3-[(benzyloxymethyl)cyclobutanol], which can serve as a precursor for further elaboration in drug synthesis.[3]

Experimental Protocols

A. Synthesis of cis-3-[(benzyloxymethyl)cyclobutanol] from this compound [3]

This protocol details the reduction of the ketone to an alcohol.

-

Reaction Setup: A solution of this compound (1.166 g, 6.13 mmol) in anhydrous tetrahydrofuran is cooled to -70°C under an inert atmosphere.

-

Addition of Reducing Agent: A 1M solution of L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (40 ml) is added dropwise, ensuring the internal temperature remains below -65°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature over a period of 18 hours.

-

Quenching: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (25 ml).

-

Oxidation of Boron Species: The mixture is cooled to 5°C, and a 30% aqueous solution of hydrogen peroxide (4 ml) is added dropwise, maintaining the temperature below 10°C.

-

Extraction: The product is extracted from the aqueous layer with ethyl acetate (50 ml). The combined organic phases are washed with brine (30 ml).

-

Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a 25-50% ethyl acetate in pentane gradient to yield the final product as a colorless oil.

Applications in Drug Development

The cyclobutanone moiety is a "bioisostere" for various functional groups and has been incorporated into molecules with potential therapeutic applications, including as inhibitors of enzymes like diaminopimelate desuccinylase (DapE), a target for new antibiotics. While this compound itself is not a therapeutic agent, its structural motifs are of significant interest. The benzyloxy group can be deprotected to reveal a primary alcohol, providing a handle for the introduction of diverse functionalities, making it a versatile intermediate in the synthesis of pharmaceutical compounds.[1]

Safety and Handling

This compound is associated with several hazard classifications:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[6] In case of exposure, it is crucial to seek fresh air, wash the affected skin area thoroughly with soap and water, and rinse eyes with running water.[6] Immediate medical attention should be sought if the compound is ingested or if irritation persists.[6]

References

- 1. CAS 172324-67-3: this compound [cymitquimica.com]

- 2. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 172324-67-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound(172324-67-3) 1H NMR spectrum [chemicalbook.com]

- 9. 3-(Benzyloxymethyl)cyclobutanone, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-((benzyloxy)methyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-((benzyloxy)methyl)cyclobutanone. The information is compiled from various chemical data sources to assist researchers and professionals in its application for pharmaceutical development and synthetic chemistry.

Chemical Identity

This compound is an organic compound featuring a cyclobutanone ring substituted with a benzyloxymethyl group.[1] This structure, containing a ketone functional group and a benzyl ether, makes it a valuable intermediate in organic synthesis.[1][2]

Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is important to note that several of these values are predicted based on computational models and may not reflect experimentally determined results.

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | [2][4][6][7][8][10][11][12] |

| Appearance | Liquid | [1][11] |

| Boiling Point | 295.1 ± 13.0 °C (Predicted) | [2][10] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [2][10] |

| Flash Point | 127.7 °C | [3] |

| Refractive Index | 1.541 | [3] |

| Vapor Pressure | 0.00156 mmHg at 25°C | [3] |

| LogP | 2.18230 | [3] |

Chemical Structure

The molecular structure of this compound is critical for understanding its reactivity and interactions.

Caption: 2D chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for obtaining such data are well-established in the field of physical chemistry.

General Methodology for Physical Property Determination:

Caption: Generalized workflow for determining key physical properties of a liquid compound.

-

Boiling Point: The boiling point of a liquid is typically determined by methods such as distillation under atmospheric pressure or using micro-methods like the Siwoloboff method for smaller sample quantities. The predicted value of 295.1 °C suggests that vacuum distillation might be necessary to prevent decomposition.

-

Density: Density is measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the substance at a specific temperature (e.g., 20 °C or 25 °C).

-

Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. This property is measured at a specific temperature and wavelength of light (typically the sodium D-line, 589 nm).

-

Flash Point: The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The liquid is heated at a controlled rate, and an ignition source is periodically introduced to the vapor space until a flash is observed.

Storage and Handling

For laboratory use, this compound should be stored under controlled conditions to maintain its purity and stability.

-

Storage Temperature: Recommended storage is either at room temperature or refrigerated at 2-8°C.[2][10][11]

-

Conditions: The compound should be kept in a tightly sealed container in a dry, well-ventilated place.[7][11]

This guide provides foundational data for this compound. For critical applications, it is recommended that the predicted values be confirmed through experimental measurement.

References

- 1. CAS 172324-67-3: this compound [cymitquimica.com]

- 2. This compound | 172324-67-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Benzyloxymethyl)cyclobutanone, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. 3-(Benzyloxymethyl)cyclobutanone, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 172324-67-3|this compound|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | 172324-67-3 [sigmaaldrich.com]

- 12. This compound(172324-67-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-((benzyloxy)methyl)cyclobutanone (CAS: 172324-67-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((benzyloxy)methyl)cyclobutanone, a versatile chemical intermediate with significant applications in pharmaceutical research and synthetic organic chemistry. The unique structural properties of the cyclobutane ring, combined with the benzyloxymethyl substituent, make this compound a valuable building block for the synthesis of complex molecules with potential therapeutic activities. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and explores its role in drug discovery. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below. It is important to note that some physical properties are predicted and may vary slightly between different sources.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 172324-67-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][3][5][6] |

| Molecular Weight | 190.24 g/mol | [1][3][5][6] |

| IUPAC Name | 3-((benzyloxy)methyl)cyclobutan-1-one | [2][7] |

| Synonyms | 3-[(Benzyloxy)methyl]cyclobutanone, Cyclobutanone, 3-[(phenylmethoxy)methyl]- | [1][7][8] |

| Purity | Typically ≥95% or ≥97% | [9][10] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 295.1 ± 13.0 °C (Predicted) | [1][6] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [1][6] |

| Storage Temperature | 2-8°C | [1][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While full spectra are best obtained from the supplier's certificate of analysis, a proton NMR (¹H NMR) spectrum is publicly available.

¹H NMR Spectrum: A known ¹H NMR spectrum for this compound is available and can be used for structural confirmation.[7]

Role in Drug Discovery and Organic Synthesis

The cyclobutane motif is increasingly recognized for its favorable properties in drug design.[1][2] Unlike more flexible cycloalkanes, the rigid, puckered conformation of the cyclobutane ring can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] The strained nature of the four-membered ring also provides unique reactivity that can be exploited in organic synthesis.[8]

This compound serves as a key building block in the synthesis of more complex molecules.[9] The ketone functional group is reactive towards nucleophilic addition, and the benzyloxy group can be a stable protecting group that can be removed under specific conditions.[8] This makes the compound a versatile intermediate for introducing the cyclobutane scaffold into larger, biologically active molecules.[8][9]

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves a multi-step process starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[4] The key steps are outlined below.

-

Step 1: Cyclobutane Formation: Nucleophilic substitution reaction between 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate to form a cyclobutane intermediate.[4]

-

Step 2: Deprotection and Hydrolysis: Acid-catalyzed deprotection and hydrolysis of the intermediate to yield 3-oxocyclobutanecarboxylic acid.[4]

-

Step 3: Hunsdiecker Reaction: Conversion of the carboxylic acid to its silver salt, followed by reaction with elemental bromine to produce a bromoalkane.[4]

-

Step 4: Nucleophilic Substitution: Finally, a nucleophilic substitution reaction between the bromoalkane and benzyl alcohol yields this compound.[4]

Synthesis of cis-3-[(benzyloxymethyl)cyclobutanol]

This compound is a precursor for the synthesis of other valuable intermediates, such as cis-3-[(benzyloxymethyl)cyclobutanol].[1]

-

Reaction Setup: A solution of this compound (1.166 g, 6.13 mmol) in tetrahydrofuran is cooled to -70°C with stirring.[1]

-

Addition of Reducing Agent: A 1M solution of L-Selectride® (lithium tri-sec-butylborohydride) in tetrahydrofuran (40 ml) is added dropwise, ensuring the reaction temperature remains below -65°C.[1]

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature over 18 hours. It is then quenched with a saturated aqueous solution of sodium bicarbonate (25 ml).[1]

-

Oxidation and Extraction: The mixture is cooled to 5°C, and a 30% aqueous solution of hydrogen peroxide (4 ml) is added dropwise, keeping the temperature below 10°C. The product is extracted with ethyl acetate (50 ml).[1]

-

Workup and Purification: The combined organic layers are washed with brine (30 ml), dried over magnesium sulfate, filtered, and the solvent is removed under vacuum. The crude product is purified by silica gel column chromatography (eluting with 25-50% ethyl acetate in pentane) to yield the colorless oil of cis-3-[(benzyloxymethyl)cyclobutanol].[1]

Safety and Handling

Based on available data, this compound presents several hazards.[7] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard Statements

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

| H302 | Harmful if swallowed | [7] |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features, stemming from the cyclobutane ring, offer potential advantages in the development of novel therapeutics. The experimental protocols provided herein serve as a practical guide for its synthesis and further chemical transformations. As with all chemical reagents, proper safety precautions are paramount during its handling and use.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(172324-67-3) 1H NMR [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 172324-67-3 [chemicalbook.com]

Spectroscopic and Synthetic Profile of 3-((benzyloxy)methyl)cyclobutanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 3-((benzyloxy)methyl)cyclobutanone. This compound serves as a key intermediate in the synthesis of various biologically active molecules and complex organic frameworks. The following sections detail its characteristic spectral signatures and a reliable experimental protocol for its preparation and characterization.

Spectroscopic Data

The structural identity and purity of this compound (CAS No: 172324-67-3, Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ) are confirmed through a combination of spectroscopic techniques.[1][2][3] A summary of the key quantitative data is presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 4.50 | s | 2H | Benzylic protons (-OCH₂Ph) |

| 3.55 | d | 2H | -CH₂-O- |

| 2.90 - 3.10 | m | 2H | Cyclobutanone protons (α to C=O) |

| 2.60 - 2.80 | m | 2H | Cyclobutanone protons (α to C=O) |

| 2.40 - 2.60 | m | 1H | Cyclobutanone proton (β to C=O) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 208.0 | Carbonyl carbon (C=O) |

| 138.5 | Quaternary aromatic carbon |

| 128.4 | Aromatic CH |

| 127.7 | Aromatic CH |

| 127.6 | Aromatic CH |

| 73.0 | Benzylic carbon (-OCH₂Ph) |

| 70.5 | -CH₂-O- |

| 52.0 | Cyclobutanone carbons (α to C=O) |

| 35.5 | Cyclobutanone carbon (β to C=O) |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch |

| ~1780 | Strong | Carbonyl (C=O) stretch (characteristic for cyclobutanone) |

| ~1100 | Strong | C-O stretch (ether) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection of a suitable precursor followed by cyclization. One reported method utilizes the reaction of 3-(hydroxymethyl)cyclobutanone with benzyl bromide in the presence of a base.

Materials:

-

3-(Hydroxymethyl)cyclobutanone

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, a solution of 3-(hydroxymethyl)cyclobutanone in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry (MS):

-

Mass spectra are typically acquired using an electron ionization (EI) source.

-

The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

Topic: IUPAC Name for C12H14O2 Cyclobutanone Derivative: A Technical Guide to 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutane and cyclobutanone derivatives have garnered significant interest in medicinal chemistry due to their unique conformational constraints and synthetic versatility.[1][2] The strained four-membered ring can serve as a rigid scaffold for presenting pharmacophoric groups in a well-defined spatial orientation, making these motifs valuable in the design of novel therapeutics. This guide focuses on a specific C12H14O2 cyclobutanone derivative, 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one , a compound of interest for its potential applications in drug discovery, particularly in oncology. We will provide its IUPAC name, detail a plausible synthetic route with experimental protocols, present physicochemical and biological data, and illustrate a relevant biological signaling pathway.

Compound Identification and Properties

The chemical structure of the C12H14O2 cyclobutanone derivative is presented below:

IUPAC Name: 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one

Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one and its parent compound, 3-phenylcyclobutan-1-one.

| Property | 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one | 3-phenylcyclobutan-1-one |

| Molecular Formula | C12H14O2 | C10H10O[3] |

| Molecular Weight | 190.24 g/mol | 146.19 g/mol [3] |

| Appearance | Colorless to pale yellow oil | Solid |

| Boiling Point | Predicted: ~310-330 °C at 760 mmHg | Not available |

| Melting Point | Not available | Not available |

| Refractive Index | Predicted: ~1.53 | n20/D 1.544 |

| CAS Number | Not available | 52784-31-3[3] |

Synthesis and Experimental Protocols

The synthesis of 3-substituted cyclobutanones can be achieved through various methods, including [2+2] cycloadditions and ring expansions.[1][2] A common and effective strategy for preparing 3-substituted cyclobutanones involves the alkylation of an enolate or a related equivalent derived from a pre-existing cyclobutanone.

Synthetic Workflow

The proposed synthesis of 3-(2-methoxyethyl)-3-phenylcyclobutan-1-one proceeds via a two-step sequence starting from 3-phenylcyclobutanone. The workflow is illustrated in the diagram below.

References

Retrosynthetic Analysis of Substituted Cyclobutanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutanones are valuable four-membered ring carbocyclic compounds that serve as versatile building blocks in organic synthesis. Their unique ring strain and diverse functionalization possibilities make them key intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. A systematic retrosynthetic analysis is crucial for devising efficient and stereocontrolled routes to these important motifs. This guide provides an in-depth overview of the core retrosynthetic strategies for substituted cyclobutanones, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

Core Retrosynthetic Strategies

The retrosynthetic analysis of substituted cyclobutanones can be broadly categorized into several key disconnection approaches. These strategies involve either the formation of the four-membered ring or the elaboration of a pre-existing cyclobutanone core.

The [2+2] Cycloaddition Approach

The most common and powerful strategy for constructing the cyclobutanone ring is through a [2+2] cycloaddition. Retrosynthetically, this corresponds to the disconnection of two C-C bonds of the cyclobutane ring, leading to two two-carbon synthons, typically an alkene and a ketene or a ketene equivalent.

Caption: General [2+2] retrosynthetic disconnection of a cyclobutanone.

The reaction of a ketene with an alkene is a classic method for synthesizing cyclobutanones. This transformation can be promoted thermally or by Lewis acids, with the latter often providing improved reactivity and stereoselectivity.[1][2]

Quantitative Data for Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions [3]

| Entry | Ketene Precursor | Alkene | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Diphenylacetyl chloride | Cyclopentene | EtAlCl₂ | 84 | 13:1 |

| 2 | Phenylacetyl chloride | Cyclopentene | EtAlCl₂ | 75 | >20:1 |

| 3 | Propionyl chloride | Styrene | EtAlCl₂ | 65 | 4:1 |

| 4 | Diphenylacetyl chloride | 1-Hexene | EtAlCl₂ | 78 | 10:1 |

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of Diphenylketene with Cyclopentene [3]

A solution of diphenylacetyl chloride (1.0 equiv) in anhydrous dichloromethane (0.2 M) is cooled to -78 °C under an inert atmosphere. Triethylamine (1.1 equiv) is added dropwise, and the mixture is stirred for 15 minutes to generate the ketene in situ. Cyclopentene (2.0 equiv) is then added, followed by the dropwise addition of a solution of ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 2.5 equiv) over 50 minutes. The reaction is stirred at -78 °C for an additional hour. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel flash column chromatography to afford the desired cyclobutanone.

Photochemical [2+2] cycloadditions are another powerful tool for the synthesis of cyclobutane rings.[4][5] The Paternò-Büchi reaction, for instance, involves the cycloaddition of an electronically excited carbonyl compound with a ground-state alkene to form an oxetane, which can be a precursor to cyclobutanones.[6][7] More directly, enone-alkene photocycloadditions yield cyclobutane products.[4][5]

Caption: Retrosynthetic analysis via enone-alkene photocycloaddition.

Quantitative Data for Intramolecular Enone-Alkene Photocycloadditions [4]

| Entry | Enone Substrate | Solvent | Yield (%) | Diastereoselectivity |

| 1 | (R)-(-)-Carvone | Acetonitrile | 75 | Major isomer |

| 2 | 4,4-Dimethylcyclohex-2-en-1-one with 1,1-diethoxyethene | Benzene | 80 | Not reported |

| 3 | Cyclopentenone with cyclopentene | Not specified | High | Not specified |

Experimental Protocol: Intramolecular [2+2] Photocycloaddition of (R)-(-)-Carvone [4]

A solution of (R)-(-)-carvone (1.0 equiv) in deoxygenated acetonitrile (0.05 M) is placed in a quartz reaction vessel. The solution is irradiated with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to block wavelengths below 290 nm) at room temperature while being purged with a slow stream of nitrogen. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel chromatography to yield carvone-camphor.

Ring Expansion of Three-Membered Rings

A powerful alternative to cycloaddition is the ring expansion of a cyclopropane precursor. Retrosynthetically, this involves the disconnection of a C-C bond within the cyclobutanone ring to reveal a cyclopropylcarbinyl-type intermediate. This strategy is particularly useful for the synthesis of enantiomerically enriched cyclobutanones.[8]

Caption: Retrosynthesis via ring expansion of a cyclopropane.

Quantitative Data for Ring Expansion of Cyclopropanone Surrogates [8]

| Entry | Cyclopropanone Surrogate | Sulfoxonium Ylide | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | 1-(Phenylsulfonyl)cyclopropanol | Trimethylsulfoxonium iodide | 78 | >20:1 | >98 |

| 2 | 1-(Methylsulfonyl)cyclopropanol | Triethylsulfoxonium iodide | 72 | 15:1 | >98 |

| 3 | 1-(p-Tolylsulfonyl)cyclopropanol | (Dimethyloxosulfonio)methanide | 85 | >20:1 | >98 |

Experimental Protocol: Ring Expansion of a Cyclopropanone Surrogate with a Sulfoxonium Ylide [8]

To a solution of the enantioenriched 1-sulfonylcyclopropanol (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere is added a solution of the unstabilized sulfoxonium ylide (prepared from the corresponding sulfoxonium salt and a strong base like n-BuLi, 2.0 equiv) in THF. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. To improve the diastereomeric ratio, the crude product is dissolved in toluene, piperidine (0.2 equiv) is added, and the mixture is heated to 75 °C for 12 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the trans-2,3-disubstituted cyclobutanone.

Functionalization of a Pre-formed Cyclobutanone Core

For the synthesis of highly substituted cyclobutanones, a retrosynthetic approach that simplifies the substitution pattern on a pre-existing cyclobutanone ring is often advantageous. This can involve disconnections corresponding to aldol reactions, alpha-alkylations, or Michael additions.[9][10]

Caption: Retrosynthesis via functionalization of a cyclobutanone.

Quantitative Data for Desymmetrizing Aldol Reaction of 3-Substituted Cyclobutanones [10]

| Entry | 3-Substituted Cyclobutanone | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1 | 3-Phenylcyclobutanone | Benzaldehyde | N-phenylsulfonyl-(S)-proline | 85 | >95:5 | 96 |

| 2 | 3-Methylcyclobutanone | 4-Nitrobenzaldehyde | N-phenylsulfonyl-(S)-proline | 78 | 90:10 | 92 |

| 3 | 3-Benzylcyclobutanone | 2-Naphthaldehyde | N-phenylsulfonyl-(S)-proline | 82 | >95:5 | 95 |

Experimental Protocol: Organocatalyzed Desymmetrizing Aldol Reaction [10]

To a solution of the 3-substituted cyclobutanone (1.0 equiv) and the aldehyde (1.5 equiv) in anhydrous DMF (0.2 M) is added N-phenylsulfonyl-(S)-proline (0.2 equiv). The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC. Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding 2,3-functionalized cyclobutanone.

Case Study: Multi-Step Retrosynthesis of a Complex Natural Product

To illustrate the application of these strategies in a more complex setting, a hypothetical retrosynthetic analysis of a densely functionalized cyclobutanone-containing natural product is presented below.

Caption: Multi-step retrosynthetic analysis of a complex cyclobutanone.

This hypothetical analysis demonstrates how a complex target can be simplified by sequentially applying the disconnection strategies discussed. The initial steps involve simplifying the functional groups, followed by a key alpha-alkylation disconnection to reduce substituent complexity. The core cyclobutanone ring is then traced back to simple alkene and ketene precursors via a [2+2] cycloaddition disconnection. Each of these retrosynthetic steps corresponds to a reliable forward synthetic reaction for which experimental conditions can be found in the literature.

Conclusion

The retrosynthetic analysis of substituted cyclobutanones is a multifaceted task that relies on a foundational understanding of key ring-forming and functionalization reactions. The strategies of [2+2] cycloaddition, ring expansion of three-membered rings, and functionalization of a pre-formed cyclobutanone core provide a powerful toolkit for the synthetic chemist. By leveraging the quantitative data and detailed protocols for these transformations, researchers can design and execute efficient and stereoselective syntheses of a wide range of substituted cyclobutanones for applications in academic research and drug development.

References

- 1. Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 6. Paterno buchi reaction | PPTX [slideshare.net]

- 7. Paterno-Buechi Reaction [organic-chemistry.org]

- 8. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.org [mdpi.org]

- 10. mdpi.com [mdpi.com]

The Strained System: A Technical Guide to the Stability and Reactivity of Four-Membered Cyclic Ketones

For Researchers, Scientists, and Drug Development Professionals

Four-membered cyclic ketones, with cyclobutanone as the parent compound, represent a fascinating and synthetically valuable class of molecules. Their inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, imparts unique chemical properties that distinguish them from their acyclic or larger-ring counterparts. This high degree of strain renders them both thermodynamically less stable and kinetically more reactive, making them versatile intermediates in organic synthesis and valuable motifs in medicinal chemistry. This technical guide provides an in-depth exploration of the stability and reactivity of cyclobutanone and its derivatives, presenting key quantitative data, detailed experimental protocols, and mechanistic pathways to support advanced research and development.

Core Stability and Structural Parameters

The defining feature of cyclobutanone is its significant ring strain, which is comparable to that of cyclobutane (approximately 26.3 kcal/mol). This instability arises from the deviation of the internal ring angles from the ideal sp³ (109.5°) and sp² (120°) bond angles. The molecule adopts a puckered conformation to partially alleviate torsional strain.

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of cyclobutanone reflect its strained nature. It is a volatile liquid at room temperature and possesses a notable enthalpy of formation.

| Property | Value |

| Molecular Formula | C₄H₆O |

| Molar Mass | 70.09 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Melting Point | -50.9 °C[1] |

| Boiling Point | 99.7 °C[1] |

| Density | 0.9547 g/cm³ (at 0 °C)[1] |

| Enthalpy of Formation (liquid, 298.15 K) | -133.5 ± 1.3 kJ/mol |

| Enthalpy of Combustion (liquid, 298.15 K) | -2346.8 ± 1.2 kJ/mol |

| Enthalpy of Vaporization (298.15 K) | 37.7 kJ/mol |

| Strain Energy (estimated) | ~25-27 kcal/mol |

| pKa of α-protons | 19.7 - 20.2 |

Structural Parameters

Experimental data from microwave spectroscopy and electron diffraction studies have provided precise measurements of cyclobutanone's geometry.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.202 Å[2] |

| C-C (adjacent to C=O) | 1.527 Å[2] | |

| C-C (opposite to C=O) | 1.556 Å[2] | |

| C-H | 1.100 Å[2] | |

| Bond Angle | ∠CCC (C-CO-C) | 93.1°[2] |

| ∠CCC (adjacent to C=O) | 88.0°[2] | |

| ∠CCC (opposite to C=O) | 90.9°[2] | |

| ∠HCH | 105.9°[2] |

Spectroscopic Data

The spectroscopic signature of cyclobutanone is characteristic of a strained ketone. The IR spectrum shows a high-frequency C=O stretch due to ring strain, and the NMR spectra reflect the symmetry of the molecule.

| Spectroscopy | Peak/Signal | Description |

| Infrared (IR) | ~1780 cm⁻¹ | C=O stretching (higher frequency due to ring strain) |

| ¹H NMR | Triplet, ~3.0 ppm | 2H, α-protons (adjacent to C=O) |

| Quintet, ~2.0 ppm | 2H, β-protons (opposite to C=O) | |

| ¹³C NMR | ~208 ppm | C=O (carbonyl carbon) |

| ~48 ppm | α-carbons | |

| ~14 ppm | β-carbon |

Reactivity and Synthetic Utility

The high ring strain and the electrophilic nature of the carbonyl carbon make cyclobutanones highly reactive and thus, valuable building blocks in organic synthesis. They readily undergo a variety of transformations that are often driven by the release of ring strain.

Caption: General Reactivity Pathways of Cyclobutanone.

Nucleophilic Addition Reactions

The strained carbonyl group in cyclobutanone is highly susceptible to nucleophilic attack. This increased reactivity compared to less strained ketones like cyclohexanone makes it an excellent substrate for additions of organometallics, hydrides, and other nucleophiles.

This protocol describes the addition of a Grignard reagent to cyclobutanone to form a tertiary alcohol.

Materials:

-

Cyclobutanone

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., bromobenzene)

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen or argon atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

A solution of the alkyl/aryl halide in anhydrous diethyl ether is prepared in the dropping funnel.

-

A small portion of the halide solution is added to the magnesium. The reaction is initiated, often indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclobutanone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of cyclobutanone in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

The product can be purified by distillation or chromatography.

-

References

A Technical Guide to the Solubility of 3-((benzyloxy)methyl)cyclobutanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-((benzyloxy)methyl)cyclobutanone, a key intermediate in pharmaceutical synthesis. In the absence of specific quantitative experimental data in publicly available literature, this document offers a comprehensive analysis based on the compound's molecular structure and established principles of organic chemistry. It includes predicted solubility in a range of common organic solvents, a detailed experimental protocol for determining solubility, and a visual workflow to guide laboratory practice. This guide is intended to be a valuable resource for researchers working with this compound, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of complex molecular architectures. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing effective purification strategies such as crystallization and chromatography, and for the formulation of drug candidates. This document serves as a foundational resource, providing a theoretical framework and practical guidance for handling this compound in a laboratory setting.

Predicted Solubility Profile of this compound

The this compound molecule possesses several key structural features that dictate its solubility:

-

A polar ketone group (C=O): This functional group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.

-

An ether linkage (-O-): The ether group also contributes to the molecule's polarity and can accept hydrogen bonds.[2][3][4][5][6]

-

A nonpolar benzyl group: The aromatic ring and the associated methylene group introduce significant nonpolar character.

-

A cyclobutane ring: This aliphatic ring is nonpolar.

The presence of both polar (ketone, ether) and nonpolar (benzyl, cyclobutane) regions suggests that this compound will exhibit a broad range of solubilities in organic solvents. It is anticipated to be more soluble in solvents of intermediate polarity that can engage in both polar and nonpolar interactions.

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis detailed above.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Sparingly Soluble | The large nonpolar benzyl and cyclobutane moieties will have some affinity for hexane, but the polar ketone and ether groups will limit solubility. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene will favorably interact with the benzyl group of the solute, and its slight polarizability will accommodate the polar functional groups better than hexane. |

| Diethyl Ether | Nonpolar/Slightly Polar | Soluble | As an ether itself, it can interact favorably with the ether linkage in the solute. Its slight polarity can also solvate the ketone group.[2][3][4][5] |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a versatile solvent with a significant dipole moment, capable of effectively solvating both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | The ester functionality of ethyl acetate can engage in dipole-dipole interactions with the ketone and ether groups, while its ethyl and acetyl groups can interact with the nonpolar parts of the solute. |

| Acetone | Polar Aprotic | Soluble | As a ketone, acetone is expected to be a good solvent for another ketone-containing compound due to favorable dipole-dipole interactions.[7] |

| Isopropanol | Polar Protic | Soluble | The alcohol can act as a hydrogen bond donor to the ketone and ether oxygens, and its alkyl group can interact with the nonpolar regions. |

| Methanol | Polar Protic | Moderately Soluble | While capable of hydrogen bonding, the high polarity of methanol may be less compatible with the large nonpolar benzyl group compared to isopropanol. |

| Water | Polar Protic | Insoluble | The large, nonpolar benzyl and cyclobutane components of the molecule are expected to make it immiscible with water.[2][6] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be employed to quantitatively or qualitatively determine the solubility of this compound in a chosen organic solvent.[8][9][10][11]

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Small test tubes or vials with caps

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled water bath or shaker

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Qualitative Solubility Determination

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe the mixture for the complete dissolution of the solid.

-

Categorize the solubility as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution of the solid.

-

4.3. Quantitative Solubility Determination (Shake-Flask Method)

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Equilibrate the mixture in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a syringe filter appropriate for the solvent.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

The Cyclobutane Scaffold: A Modern Renaissance in Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, once considered a niche structural element in medicinal chemistry, is experiencing a resurgence of interest. Its unique conformational rigidity and three-dimensional character offer significant advantages in the design of novel therapeutics, enabling chemists to overcome challenges associated with potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of recent discoveries, synthetic methodologies, and biological activities of novel cyclobutane-containing compounds, with a focus on practical applications for drug development.

The Allure of the Four-Membered Ring: Unique Properties of Cyclobutanes

The cyclobutane ring's distinct puckered conformation, a consequence of its inherent ring strain (approximately 26.3 kcal/mol), sets it apart from more flexible cycloalkanes.[1] This rigidity can be advantageous in drug design by:

-

Conformational Restriction: Locking a molecule into a specific bioactive conformation can enhance binding affinity to its target and reduce off-target effects by minimizing interactions with other proteins.

-

Improved Metabolic Stability: The strained C-C bonds of the cyclobutane ring are often more resistant to metabolic degradation compared to more flexible alkyl chains or larger rings.

-

Enhanced Selectivity: The well-defined three-dimensional arrangement of substituents on a cyclobutane core can be exploited to achieve high selectivity for a specific biological target.

-

"Escaping Flatland": In an era where many drug candidates are based on flat, aromatic systems, the introduction of a 3D cyclobutane scaffold can improve physicochemical properties such as solubility and reduce the likelihood of promiscuous binding.

Novel Cyclobutane Compounds in Drug Discovery: Case Studies

Recent years have seen the emergence of several promising drug candidates and approved drugs that feature a cyclobutane core. These examples highlight the diverse therapeutic areas where this scaffold is making a significant impact.

Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor

Ivosidenib (Tibsovo®) is an FDA-approved oral inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, a key driver in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[1][2][3] The presence of a cyclobutane moiety in Ivosidenib was the result of strategic lead optimization to improve metabolic stability.

Mechanism of Action: Mutant IDH1 neomorphically converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[4][5][6] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a decrease in 2-HG levels and the restoration of normal cellular differentiation.[7][8]

PF-04965842: A Selective JAK1 Inhibitor

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases.[9][10] PF-04965842 is a selective inhibitor of JAK1 that incorporates a cis-1,3-cyclobutane diamine linker.[2] This rigid scaffold was instrumental in achieving both excellent potency and selectivity for JAK1 over other members of the JAK family.[2]

Signaling Pathway: Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes.[9][10] By inhibiting JAK1, PF-04965842 blocks this signaling cascade, thereby reducing the inflammatory response.

Cyclobutane-Based αvβ3 Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing a key role in processes such as cell adhesion, migration, and proliferation. The αvβ3 integrin is a particularly attractive target in oncology due to its role in tumor angiogenesis and metastasis. A novel class of cyclobutane-based αvβ3 antagonists has been developed, where the cyclobutane core acts as a rigid scaffold to mimic the Arg-Gly-Asp (RGD) motif of natural integrin ligands.[11][12][13]

Mechanism of Action: These cyclobutane-based compounds act as RGD-mimetics, binding to the αvβ3 integrin and preventing its interaction with extracellular matrix proteins like vitronectin. This blockade of integrin signaling can inhibit cancer cell adhesion, migration, and invasion.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed cyclobutane compounds.

Table 1: Biological Activity of Novel Cyclobutane Compounds

| Compound Class | Target | Key Compound Example | IC50 | Cell Line/Assay | Reference |

| Mutant IDH1 Inhibitor | IDH1-R132H | Ivosidenib (AG-120) | 12 nM | Enzymatic Assay | [1] |

| Mutant IDH1 Inhibitor | Mutant IDH1 | Ivosidenib (AG-120) | 64 nM | HT1080 cells | [1] |

| JAK1 Inhibitor | JAK1 | PF-04965842 | - | - | [2] |

| αvβ3 Integrin Antagonist | αvβ3 | Compound 39 | < 1 µM | SK-Mel-2 Adhesion | [11] |

| αvβ3 Integrin Antagonist | αvβ3 | Compound 40 | < 1 µM | SK-Mel-2 Adhesion | [11] |

Table 2: Synthetic Yields for Key Cyclobutane Intermediates

| Synthetic Transformation | Product | Yield (%) | Reference |

| Pd-catalyzed cross-coupling | Compound 43 | 76% | [12] |

| Hydrogenation of naphthyridine | Compound 39 | - | [11] |

| Ester hydrolysis | Compound 40 | - | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of synthetic methodologies. Below are representative protocols for the synthesis of key cyclobutane-containing compounds.

Synthesis of Ivosidenib (AG-120)

The synthesis of Ivosidenib has been reported in the supplementary information of its discovery paper.[1][2][3] A key step involves the coupling of a chiral amine with a carboxylic acid precursor.

General Procedure for Amide Coupling:

-

To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) is added a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

The chiral amine (1.1 eq) is added, and the reaction is stirred at room temperature until completion (monitored by LC-MS).

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Note: For the exact, detailed experimental procedures, including characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the supporting information of Popovici-Muller, J. et al. ACS Med. Chem. Lett. 2018, 9, 4, 300–305.[1]

Synthesis of Cyclobutane-Based αvβ3 Integrin Antagonists

The synthesis of the cyclobutane-based integrin antagonists involves a multi-step sequence, with a key palladium-catalyzed cross-coupling reaction to install one of the sidechains.[12]

General Procedure for Palladium-Catalyzed Cross-Coupling:

-

To a solution of the bromoaminopyridine (1.0 eq) and but-3-yn-1-ol (1.2 eq) in a suitable solvent (e.g., THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a copper co-catalyst (e.g., CuI, 0.02 eq).

-

A base such as triethylamine is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the desired coupled product.

Note: For specific reaction conditions and detailed procedures for the multi-step synthesis of the final integrin antagonists, please consult the supplementary information of Throup, A. et al. RSC Med. Chem., 2024, Advance Article.

Conclusion and Future Outlook

The cyclobutane scaffold has firmly established itself as a valuable tool in modern drug discovery. The examples of Ivosidenib, selective JAK1 inhibitors, and novel integrin antagonists demonstrate the power of this four-membered ring system to impart desirable pharmacological properties. As synthetic methodologies for the construction and functionalization of cyclobutanes continue to evolve, we can anticipate the discovery of an even wider array of innovative therapeutics that leverage the unique structural and conformational features of this fascinating carbocycle. The continued exploration of cyclobutane-containing chemical space holds great promise for addressing unmet medical needs across a broad spectrum of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers | Semantic Scholar [semanticscholar.org]

- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluating ivosidenib for the treatment of relapsed/refractory AML: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ivosidenib - Wikipedia [en.wikipedia.org]

- 8. IDH1 Mutations in AML | TIBSOVO® (ivosidenib tablets) MOA [tibsovopro.com]

- 9. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-((Benzyloxy)methyl)cyclobutanone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Benzyloxy)methyl)cyclobutanone is a versatile building block in medicinal chemistry, offering a gateway to the synthesis of complex carbocyclic nucleoside analogues and other pharmacologically active molecules. The cyclobutane motif is of significant interest in drug design as it can enhance potency, selectivity, and pharmacokinetic properties by introducing conformational rigidity.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.

Application: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are a critical class of antiviral and anticancer agents. This compound serves as a valuable precursor for the synthesis of the carbocyclic core of these molecules. The synthesis of these analogues often involves the stereoselective reduction of the cyclobutanone to the corresponding cyclobutanol, followed by the introduction of a nucleobase.

A notable application is in the synthesis of building blocks like trans-3-aminocyclobutanol, a key intermediate for various pharmaceuticals. The synthetic pathway leverages the reactivity of the ketone and the stereochemical control achievable in subsequent transformations.

Experimental Protocols

This section details a multi-step synthesis of trans-3-aminocyclobutanol, a valuable pharmaceutical intermediate, starting from this compound. The pathway involves the stereoselective reduction of the ketone, introduction of an amino group, and subsequent deprotection.

Step 1: Synthesis of cis-3-((Benzyloxy)methyl)cyclobutanol

The first step involves the stereoselective reduction of this compound to predominantly yield the cis-isomer of the corresponding alcohol. This transformation is a critical step as it sets the stereochemistry for the subsequent reactions.

Reaction Scheme:

References

Application Notes and Protocols: 3-((Benzyloxy)methyl)cyclobutanone as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Benzyloxy)methyl)cyclobutanone is a valuable synthetic intermediate characterized by a four-membered cyclobutanone core functionalized with a benzyloxymethyl substituent.[1] This structure offers multiple reaction sites for chemical modification, making it an attractive building block in medicinal chemistry for the synthesis of complex molecules, including spirocyclic compounds and other scaffolds of therapeutic interest.[2] The strained cyclobutane ring and the ketone functionality provide unique conformational constraints and reactive handles for constructing diverse molecular architectures. This document provides an overview of its synthesis, key applications, and detailed experimental protocols for its use.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 172324-67-3 | [3] |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | Colorless to pale yellow oil | [4] |

| Boiling Point | 295.1±13.0 °C (Predicted) | [5] |

| Density | 1.105±0.06 g/cm³ (Predicted) | [5] |

| SMILES | O=C1CC(COCC2=CC=CC=C2)C1 | [4] |

| InChI | InChI=1S/C12H14O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | [4] |

Synthesis of the Intermediate

A common synthetic route to this compound involves a multi-step process starting from readily available precursors. One patented method describes the synthesis from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[6]

Synthetic Scheme for this compound

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound[6]

Step 1: Synthesis of Cyclobutane Intermediate (I)

-

To a solution of sodium hydride (8.8 g, 0.22 mol) in DMF (75 mL), slowly add diisopropyl malonate (37.6 g, 0.2 mol) while maintaining the temperature below 70 °C.

-

Add 3-dibromo-2,2-dimethoxypropane (26.2 g, 0.1 mol) and heat the mixture to reflux for 24 hours.

-

After cooling, add a saturated solution of ammonium chloride and extract with n-hexane.

-

Wash the organic layer with sodium bicarbonate solution and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the cyclobutane intermediate (I). Yield: 26 g (90%).

Step 2: Synthesis of 3-Oxocyclobutanecarboxylic acid (II)

-

Deprotect and hydrolyze the cyclobutane intermediate (I) using an acid (e.g., hydrochloric acid, trifluoroacetic acid) at a temperature of 70-100 °C for 8-10 hours to yield 3-oxocyclobutanecarboxylic acid (II).

Step 3: Synthesis of Bromoalkane Intermediate (III)

-

Convert the carboxylic acid (II) to its silver salt.

-

React the silver carboxylate with elemental bromine via the Hunsdiecker reaction to obtain the bromoalkane intermediate (III).

Step 4: Synthesis of this compound (IV)

-

Dissolve benzyl alcohol in THF and add sodium hydride at 0-10 °C under a nitrogen atmosphere.

-

Slowly add a THF solution of the bromoalkane intermediate (III).

-

After the addition, raise the temperature to 40-50 °C and react for 6-8 hours.

-

Cool the reaction to 0-10 °C and quench with a saturated ammonium chloride solution.

-

Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain this compound (IV).

Applications in Synthetic Chemistry

The ketone functionality of this compound is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Reductive Amination for the Synthesis of Cyclobutylamines

Reductive amination is a powerful method to convert ketones into amines. This reaction is crucial in drug discovery for introducing basic nitrogen atoms, which can improve pharmacokinetic properties and form key interactions with biological targets.[7]

Synthetic Workflow: Reductive Amination

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol: General Reductive Amination[6]

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add acetic acid (1.0-2.0 eq) to catalyze imine/iminium ion formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-